2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a hydroxy group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with 1H-pyrazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 2-Hydroxy-5-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde.
Scientific Research Applications
2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and pyrazolyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a hydroxy group and a pyrazolyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.
Chemical Structure and Properties
This compound is characterized by its benzaldehyde moiety substituted with a hydroxyl group and a pyrazole ring. The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in drug design.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), showing significant inhibition of cell proliferation. The compound's mechanism involves inducing apoptosis and autophagy in cancer cells, as evidenced by IC50 values ranging from 0.28 µM to 0.74 mg/mL across different studies .
Antimicrobial Activity
The compound also displays antimicrobial properties , with studies reporting its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has shown promising results against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Autophagy Activation : It promotes autophagy, which helps eliminate damaged cells and supports cellular homeostasis.
- Antioxidant Properties : The hydroxyl group contributes to its antioxidant capacity, reducing oxidative stress within cells .
Research Findings and Case Studies
Study | Findings | Cell Lines | IC50 Values |
---|---|---|---|
Zheng et al. (2022) | Significant anticancer activity | A549 | 0.28 µM |
Abdel-Aziz et al. (2022) | Induced apoptosis in HepG2 | HepG2 | 0.74 mg/mL |
Inceler et al. (2022) | Antimicrobial effects against E. coli | E. coli | - |
Koca et al. (2022) | Anti-inflammatory activity observed | Various | - |
Properties
IUPAC Name |
2-hydroxy-5-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-6-9(2-3-10(8)14)12-5-1-4-11-12/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXAWBSICRZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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